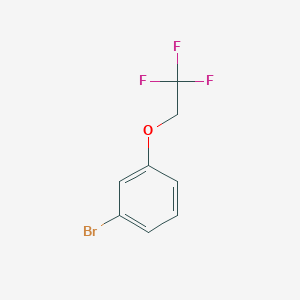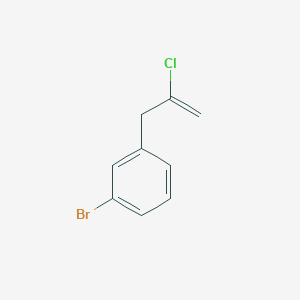
3-(3-Bromophenyl)-2-chloro-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated dienes, such as 1-bromo/chloro-2-carboxy-1,3-dienes, has been achieved through a gold-catalyzed rearrangement of propargylic carboxylates containing halogenated alkynes. This process is highly diastereoselective and leverages the halogen atom at the alkyne terminus to selectively promote a 1,2-acyloxy migration, leading to the formation of the diene products .
Molecular Structure Analysis
The molecular structure and conformational composition of 2-bromo-3-chloro-1-propene have been determined using gas-phase electron diffraction. This compound exhibits a mixture of two conformers in the gas phase, with the halogen atoms either anti or gauche to each other. The anti conformer is more stable, and the geometry of the molecule has been described with specific bond lengths and angles at different temperatures .
Chemical Reactions Analysis
The diene products synthesized from halogenated alkynes are reactive and can participate in further chemical reactions, such as Diels-Alder and cross-coupling reactions, which are essential in the synthesis of complex organic molecules . Additionally, the title compound, "(2E)-1-(2-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one," shows interactions in the crystal form, such as weak C—H∙∙∙O interactions and aromatic π–π stacking interactions, which are significant in understanding the reactivity and crystalline behavior of such compounds .
Physical and Chemical Properties Analysis
The physical properties, such as the conformational composition and stability of halogenated alkenes, are influenced by temperature and the presence of halogen atoms. The anti conformer of 2-bromo-3-chloro-1-propene is the most stable, and the energy and entropy differences between the conformers have been quantified . The chemical properties, including reactivity in cycloaddition reactions and the formation of hydrogen bonds in the crystal structure, are also notable characteristics of these compounds .
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Control
The synthesis and control of pi-conjugated organic polymers are crucial for technological advancements in electronic and photonic devices. Notably, the controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) (P3HT) demonstrates the capability to produce polymers with precise molecular weights and narrow distributions, important for achieving consistent material properties. Such advancements in polymer chemistry, particularly involving catalysts like 1,3-bis(diphenylphosphino)propane (dppp), enable the creation of materials with tailored properties for specific applications in the field of electronics and photonics (Bronstein & Luscombe, 2009).
Molecular Structure Analysis
Understanding the molecular structure of compounds like (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, which has similarities to 3-(3-Bromophenyl)-2-chloro-1-propene, is essential for deciphering the interactions and properties of these materials. The detailed analysis of dihedral angles and intermolecular interactions such as C—H⋯O, C—H⋯Br, and π–π stacking contributes to our understanding of molecular assembly and behavior, which is crucial for designing materials with desired properties (Jasinski et al., 2010).
Conformational Analysis and Optical Properties
The study of 2-bromo-3-chloro-1-propene provides insights into the conformational compositions and molecular structures of related compounds. Understanding the different conformations and their stability at various temperatures helps in predicting the behavior of such compounds under different conditions. Additionally, the analysis of linear, second, and third-order nonlinear optical properties of related chalcone derivatives illuminates their potential for use in semiconductor devices, owing to observed comprehensive intra- and inter-molecular charge transport (Søvik et al., 1984); (Shkir et al., 2019).
Catalyst-Transfer Polycondensation
Catalyst-transfer polycondensation highlights the importance of catalysts in controlling polymer synthesis. The study of mechanisms such as the Ni-catalyzed chain-growth polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene offers insights into the formation of polymers with low polydispersity and controlled molecular weight. This knowledge is vital for developing materials with specific properties, particularly in the realm of polymer electronics (Miyakoshi et al., 2005).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-bromo-3-(2-chloroprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPMLHDXMXSWSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641098 |
Source


|
| Record name | 1-Bromo-3-(2-chloroprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-2-chloro-1-propene | |
CAS RN |
485320-29-4 |
Source


|
| Record name | Benzene, 1-bromo-3-(2-chloro-2-propen-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-(2-chloroprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

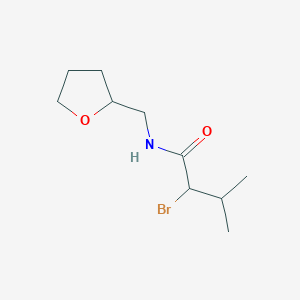

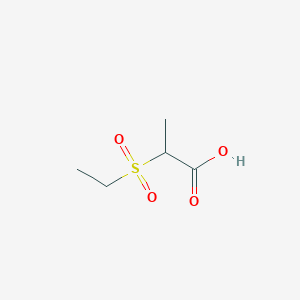
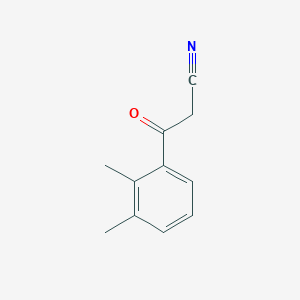


![3-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1290834.png)
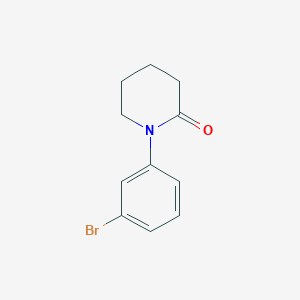


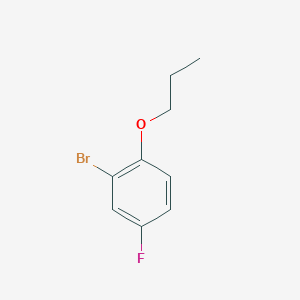

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide](/img/structure/B1290878.png)
